3-(Diethylcarbamoyl)benzoic acid

Descripción general

Descripción

El ácido 3-(dietilamino)carbonilbenzoico, comúnmente conocido como DCBA, es un metabolito endógeno del repelente de insectos N-N-dietil-meta-toluamida (DEET). Se utiliza para evaluar la exposición al DEET a través de sus niveles de concentración en la orina . El DCBA tiene un peso molecular de 221,26 g/mol y es conocido por su papel en varios procesos bioquímicos y ambientales .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El DCBA se puede sintetizar mediante la desconjugación enzimática de los metabolitos unidos a glucurónido del DEET. El proceso implica el uso de extracción en fase sólida en línea acoplada a cromatografía líquida de alta resolución con espectrometría de masas en tándem (SPE-HPLC-MS/MS) para cuantificar el DEET y sus metabolitos, incluido el DCBA .

Métodos de producción industrial

En entornos industriales, el DCBA se produce típicamente como un subproducto del metabolismo del DEET. El proceso de producción implica el uso de técnicas cromatográficas avanzadas para aislar y purificar el DCBA de matrices biológicas complejas .

Análisis De Reacciones Químicas

Tipos de reacciones

El DCBA experimenta varias reacciones químicas, que incluyen:

Oxidación: El DCBA se puede oxidar para formar diferentes derivados.

Reducción: Las reacciones de reducción pueden convertir el DCBA en compuestos más simples.

Sustitución: El DCBA puede participar en reacciones de sustitución, donde los grupos funcionales son reemplazados por otros grupos.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y peróxido de hidrógeno (H₂O₂).

Reducción: Se utilizan agentes reductores como borohidruro de sodio (NaBH₄) e hidruro de aluminio y litio (LiAlH₄).

Sustitución: Los reactivos como los halógenos (Cl₂, Br₂) y los nucleófilos (OH⁻, NH₃) se emplean comúnmente.

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen varios derivados clorados e hidroxilados del DCBA, que tienen propiedades químicas y físicas distintas .

Aplicaciones Científicas De Investigación

Environmental Monitoring

DCBA is utilized as a biomarker for assessing human exposure to DEET, which is prevalent in consumer insect repellents. Its presence in urine samples serves as an indicator of exposure levels, especially in populations using DEET products frequently.

Case Study: NHANES Data Analysis

The National Health and Nutrition Examination Survey (NHANES) reported that approximately 84% of the U.S. population has detectable levels of DCBA in their urine, reflecting widespread exposure to DEET through various routes, including topical application and environmental contamination . This data is crucial for understanding the environmental impact of DEET and its metabolites.

Reproductive Health Research

Research has investigated the potential effects of DCBA on reproductive health, particularly concerning semen parameters in men. A study conducted at the Massachusetts General Hospital Fertility Center analyzed the relationship between urinary concentrations of DCBA and various semen quality metrics.

Findings from Fertility Study

- Participants: 90 men provided urine and semen samples over a period from 2007 to 2015.

- Methodology: Urinary concentrations of DCBA were quantified using isotope-dilution tandem mass spectrometry.

- Results: The study found no significant association between SG-adjusted urinary DCBA concentrations and semen parameters, including sperm concentration and motility . This suggests that while DEET exposure is common, its metabolites may not adversely affect male reproductive health at the levels observed.

Analytical Chemistry Applications

DCBA's chemical properties make it suitable for various analytical applications, particularly in environmental chemistry. It is often analyzed alongside other metabolites of DEET to assess exposure levels in different populations.

Analytical Techniques

- High-Performance Liquid Chromatography (HPLC): Used for separating DCBA from biological samples.

- Mass Spectrometry: Employed for quantifying DCBA concentrations accurately in urine samples .

Toxicological Studies

Understanding the toxicological profile of DCBA is essential for evaluating the safety of DEET-containing products. Research indicates that while DEET is generally considered safe for topical use, its metabolites, including DCBA, require further investigation regarding their long-term effects on human health.

Toxicity Assessment

- Studies have shown that high concentrations of DEET can lead to neurotoxicity in animal models; however, the specific effects of DCBA are less understood and warrant further research .

Data Table: Summary of Findings on this compound

Mecanismo De Acción

El DCBA ejerce sus efectos a través de varias vías bioquímicas. Se metaboliza en el cuerpo cuando se absorbe, lo que da como resultado la creación de metabolitos primarios y secundarios. El metabolito primario es la N,N-dietil-meta-(hidroximetil)benzamida (DHMB), y el metabolismo adicional conduce a la formación de DCBA . Los objetivos moleculares exactos y las vías involucradas en el mecanismo de acción del DCBA todavía están bajo investigación, pero se sabe que interactúa con varias enzimas y receptores en el cuerpo .

Comparación Con Compuestos Similares

Compuestos similares

Alcohol bencílico 2,4-dicloro: Un antiséptico suave que se utiliza en pastillas para la garganta.

Amilmetacresol: Un antiséptico que se utiliza en combinación con alcohol bencílico dicloro para tratar infecciones.

Singularidad

El DCBA es único debido a su papel específico como metabolito del DEET, lo que lo convierte en un marcador valioso para evaluar la exposición al DEET. A diferencia de otros compuestos similares, el DCBA se utiliza específicamente en el contexto del metabolismo de los repelentes de insectos y los estudios de exposición .

Actividad Biológica

3-(Diethylcarbamoyl)benzoic acid (DCBA) is a significant metabolite of the widely used insect repellent N,N-diethyl-m-toluamide (DEET). Understanding its biological activity is crucial for assessing its implications for human health and environmental safety. This article reviews the biological activity of DCBA, focusing on its pharmacological properties, metabolic pathways, and potential health effects based on various research findings.

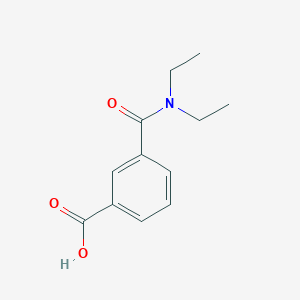

Chemical Structure and Properties

DCBA has the chemical formula C₁₂H₁₅NO₃ and features a benzoic acid moiety with a diethylcarbamoyl group attached at the ortho position. The structural characteristics include:

- Aromatic benzene ring

- Carboxylic acid group (COOH)

- Diethylcarbamoyl group (-(C₂H₅)₂C=O)

These features may influence the compound's reactivity and biological interactions compared to simpler benzoic acids.

Metabolic Pathways

DCBA is primarily formed through the metabolism of DEET in the human body. The metabolic pathway involves:

- N-deethylation : The initial step where DEET is converted to DCBA.

- Subsequent oxidation : Further metabolic processes lead to additional breakdown products, which are eventually excreted in urine .

The exact enzymatic mechanisms involved in these transformations remain partially understood but are critical for evaluating exposure levels in humans and animals.

Cardiovascular Effects

Recent studies have indicated a potential association between urinary concentrations of DCBA and cardiovascular diseases (CVD). In a cross-sectional analysis involving over 5,900 participants from the National Health and Nutrition Examination Survey (NHANES), higher levels of DCBA were linked to increased risks of CVD and coronary heart disease (CHD). Specifically, participants in the highest quartile of DCBA exposure had an odds ratio of 1.32 for CVD and 1.57 for CHD compared to those in the lowest quartile .

Urinary Biomonitoring Studies

Urinary biomonitoring has been essential in assessing exposure to DCBA. A study conducted on pregnant women in Puerto Rico measured urinary concentrations of DEET and its metabolites, including DCBA, revealing significant variability based on exposure levels . The detection frequency of DCBA was notably high, with approximately 79.8% of samples showing measurable concentrations .

Research Findings Summary Table

| Study | Population | Key Findings | Measurement Method |

|---|---|---|---|

| NHANES 2007-2014 | US Adults | Increased risk of CVD associated with higher DCBA levels | Logistic regression analysis |

| Puerto Rico Pregnant Women | Pregnant Women | High urinary concentrations of DEET and metabolites | Urinary biomonitoring |

| Canadian Children Study | Children | Measured exposure to DEET and metabolites including DCBA | Field-based observational study |

Case Study 1: DEET Exposure and Health Outcomes

A cohort study evaluated the health outcomes of Gulf War veterans exposed to high concentrations of DEET. The findings suggested a correlation between high DEET exposure, indicated by elevated levels of its metabolites like DCBA, and increased incidences of cardiovascular disorders over time .

Case Study 2: Environmental Impact Assessment

Research assessing environmental exposure to pesticides highlighted that DCBA serves as a biomarker for monitoring DEET usage in populations at risk. This study emphasized the importance of continuous monitoring to understand long-term health effects related to pesticide exposure .

Propiedades

IUPAC Name |

3-(diethylcarbamoyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-3-13(4-2)11(14)9-6-5-7-10(8-9)12(15)16/h5-8H,3-4H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXXLQQDIFVPNMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CC(=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30222551 | |

| Record name | 3-(Diethylcarbamoyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30222551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72236-23-8 | |

| Record name | 3-[(Diethylamino)carbonyl]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72236-23-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 3-((diethylamino)carbonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072236238 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Diethylcarbamoyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30222551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is DCBA exposure measured in humans?

A: Researchers have successfully utilized urine samples to measure DCBA levels as a biomarker for DEET exposure. [, , ] This method allows for the assessment of DEET exposure in real-world settings and helps to understand the relationship between DEET use and internal DCBA concentrations. Advanced analytical techniques like isotope-dilution tandem mass spectrometry are employed for accurate quantification of DCBA in urine. []

Q2: Are there specific challenges in studying the effects of DEET and its metabolites like DCBA?

A: Studying the real-world exposure and effects of DEET and its metabolites like DCBA presents several challenges. For instance, one study highlighted the complexities associated with conducting field-based biomonitoring studies, particularly in capturing the complete excretion curve of DEET and its metabolites. [] These challenges underscore the importance of carefully designed studies that consider the timing of DEET application and sample collection to accurately assess DEET exposure and its potential health implications.

Q3: What are potential future directions for research on DCBA?

A3: Future research should focus on:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.